molecular formula C9H7ClO3 B1603750 6-Chloro-7-hydroxychroman-4-one CAS No. 74277-66-0

6-Chloro-7-hydroxychroman-4-one

Cat. No.: B1603750
CAS No.: 74277-66-0
M. Wt: 198.6 g/mol
InChI Key: FAVCXTXNWXODPJ-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Chloro-7-hydroxychroman-4-one can be achieved through various synthetic routes. One common method involves the reaction of 3-chloro-1-(5-chloro-2,4-dihydroxyphenyl)propan-1-one with sodium hydroxide in water. The reaction mixture is cooled to 0°C and then gradually warmed to room temperature, followed by stirring for 15 hours. The pH of the solution is then adjusted to 1-2 with hydrochloric acid, and the product is extracted with ethyl acetate .

Industrial Production Methods

Industrial production methods for this compound are not extensively documented. the general approach involves optimizing the synthetic routes mentioned above to achieve higher yields and purity, often through the use of advanced purification techniques such as flash column chromatography .

Chemical Reactions Analysis

Types of Reactions

6-Chloro-7-hydroxychroman-4-one undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group at the 7th position can be oxidized to form corresponding ketones or quinones.

    Reduction: The carbonyl group in the chromanone core can be reduced to form alcohols.

    Substitution: The chlorine atom at the 6th position can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Nucleophiles like amines, thiols, and alkoxides can be used for substitution reactions.

Major Products Formed

    Oxidation: Formation of quinones or ketones.

    Reduction: Formation of alcohols.

    Substitution: Formation of various substituted chromanone derivatives depending on the nucleophile used.

Comparison with Similar Compounds

6-Chloro-7-hydroxychroman-4-one can be compared with other chromanone derivatives:

    Chroman-4-one: Lacks the chlorine and hydroxyl substituents but shares the core structure.

    6-Hydroxychroman-4-one: Similar structure but without the chlorine atom.

    7-Hydroxychroman-4-one: Similar structure but without the chlorine atom.

The presence of the chlorine atom at the 6th position and the hydroxyl group at the 7th position in this compound contributes to its unique chemical and biological properties, making it distinct from other chromanone derivatives .

Properties

IUPAC Name

6-chloro-7-hydroxy-2,3-dihydrochromen-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7ClO3/c10-6-3-5-7(11)1-2-13-9(5)4-8(6)12/h3-4,12H,1-2H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FAVCXTXNWXODPJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC2=CC(=C(C=C2C1=O)Cl)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7ClO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60605757
Record name 6-Chloro-7-hydroxy-2,3-dihydro-4H-1-benzopyran-4-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60605757
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

198.60 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

74277-66-0
Record name 6-Chloro-7-hydroxy-2,3-dihydro-4H-1-benzopyran-4-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60605757
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 74277-66-0
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Synthesis routes and methods I

Procedure details

A 50-liter reactor was charged with trifluoromethanesulfonic acid (8 kg) and the reactor cooled in an ice bath. To the reactor was added 4-chlororesorcinol (1.6 kg, 11.1 mol), in portions, at a rate such that the internal temperature did not exceed 10° C. To the reactor was then added 3-chloropropanoic acid (1.26 kg, 11.6 mol), and the resulting mixture was warmed to ambient temperature, then heated at 45-55° C. for 6 hours. The reaction mixture was then slowly added to ice-water (20 L). The resulting slurry was stirred for 2 hours, and the resulting precipitate was collected by filtration, washed with water (12 L), and air-dried. This material was added to a solution of sodium hydroxide (1.1 kg, 27.5 mol) in ice-water (24 L), at a rate such that the internal temperature did not exceed 20° C. The resulting solution was stirred below 20° C. for 1 hour, then cooled, and treated with concentrated hydrochloric acid (2.5 L), at a rate such that the temperature did not exceed 10° C. The resulting slurry was stirred below 10° C. for 1 hour, and the resulting precipitate was collected by filtration, washed with water (10 L), and partially air-dried. The crude solids from four such procedures were combined and added to a mixture of acetone (32 L) and water (40 L), and the resulting mixture was stirred and heated until a clear solution formed. This solution was then cooled to 5-10° C., and the resulting precipitate was collected by filtration, washed with water (12 L), and dried to afford 6-chloro-7-hydroxychroman-4-one as a white solid (4.6 kg, 52% yield).
Quantity
8 kg
Type
reactant
Reaction Step One
Quantity
1.6 kg
Type
reactant
Reaction Step Two
Quantity
1.26 kg
Type
reactant
Reaction Step Three
Quantity
1.1 kg
Type
reactant
Reaction Step Four
[Compound]
Name
ice water
Quantity
24 L
Type
solvent
Reaction Step Four
Quantity
2.5 L
Type
reactant
Reaction Step Five
[Compound]
Name
ice water
Quantity
20 L
Type
solvent
Reaction Step Six

Synthesis routes and methods II

Procedure details

A 20-liter 4-neck round-bottom flask was charged with water (10 L) and 3-chloro-1-(5-chloro-2,4-dihydroxyphenyl)propan-1-one (1.62 kg, 6.89 mol), and the resulting mixture was stirred and cooled to 10° C. A solution of sodium hydroxide (606.5 g, 15.16 mol) in water (2.96 L) was added dropwise over 40-60 minutes, maintaining the temperature at 10-15° C. The resulting mixture was stirred at ambient temperature for a further 30 minutes, then cooled to 5° C. Concentrated hydrochloric acid (1.31 L, 15.98 mol) was added dropwise over 30 minutes, maintaining the temperature at or below 10° C. The resulting mixture was stirred at ambient temperature for a further 30 minutes, and the resulting precipitate was collected by filtration, washed with water (3×5.5 L), and dried at 40° C. until the moisture content fell below 1%. This crude product (1.2 kg) was transferred to a 10-liter 4-neck round-bottom flask and stirred with acetonitrile (6.0 L) at ambient temperature for 2 hours, then cooled to 0-5° C. and stirred for an additional 2 hours. The resulting precipitate was collected by filtration, washed with 4:1 water:acetonitrile (1.5 L) and water (1.2 L), and dried in a fan dryer at 40° C. until the moisture content fell below 0.5%, to afford 6-chloro-7-hydroxychroman-4-one as an off-white solid (858 g, 62.7% yield).
Quantity
606.5 g
Type
reactant
Reaction Step One
Name
Quantity
2.96 L
Type
solvent
Reaction Step One
Quantity
1.31 L
Type
reactant
Reaction Step Two
Name
3-chloro-1-(5-chloro-2,4-dihydroxyphenyl)propan-1-one
Quantity
1.62 kg
Type
reactant
Reaction Step Three
Name
Quantity
10 L
Type
solvent
Reaction Step Three

Synthesis routes and methods III

Procedure details

3-Chloro-1-(5-chloro-2,4-dihydroxyphenyl)propan-1-one (140 g, 596 mmol) was dissolved in a 2M aqueous NaOH solution (2085 mL) at 0° C., and then the reaction was warmed to ambient temperature over 2 hours. The reaction was acidified by the addition of 6M H2SO4 to a pH of ˜2. The resulting solids were removed by filtration and dried under high vacuum. The resulting solid was dissolved in THF (600 mL) and washed with water. The organic layer and was dried over magnesium sulfate, filtered, and concentrated. The resulting solid was treated with a minimal amount of diethyl ether and sonicated until a homogeneous suspension resulted. The resulting solid was collected by filtration to provide the desired product (85.7 g, 73%).
Name
3-Chloro-1-(5-chloro-2,4-dihydroxyphenyl)propan-1-one
Quantity
140 g
Type
reactant
Reaction Step One
Name
Quantity
2085 mL
Type
solvent
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Yield
73%

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
6-Chloro-7-hydroxychroman-4-one
Reactant of Route 2
6-Chloro-7-hydroxychroman-4-one
Reactant of Route 3
6-Chloro-7-hydroxychroman-4-one
Reactant of Route 4
6-Chloro-7-hydroxychroman-4-one
Reactant of Route 5
6-Chloro-7-hydroxychroman-4-one
Reactant of Route 6
6-Chloro-7-hydroxychroman-4-one

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